molecular formula C14H10 B1281427 3-Ethynyl-1,1'-biphenyl CAS No. 58650-11-6

3-Ethynyl-1,1'-biphenyl

Cat. No.: B1281427
CAS No.: 58650-11-6
M. Wt: 178.23 g/mol
InChI Key: PIARMLHJPVJQKG-UHFFFAOYSA-N
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Description

3-Ethynyl-1,1’-biphenyl is an organic compound with the molecular formula C14H10. . The compound consists of a biphenyl structure with an ethynyl group attached to one of the phenyl rings, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethynyl-1,1’-biphenyl can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where a halogenated biphenyl derivative reacts with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs in a solvent such as dimethylformamide (DMF) and requires a base like triethylamine (TEA) to facilitate the coupling process.

Industrial Production Methods

Industrial production of 3-Ethynyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key factors include the choice of catalysts, solvents, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an alkene or alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Electrophiles such as halogens (Br2, Cl2) or nitrating agents (HNO3) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds like aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

3-Ethynyl-1,1’-biphenyl has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an inhibitor of amyloid beta aggregation, which is relevant in Alzheimer’s disease research.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynyl-1,1’-biphenyl: Similar structure but with the ethynyl group attached to a different position on the biphenyl ring.

    1,1’-Biphenyl-4-ylacetylene: Another ethynyl-substituted biphenyl derivative with different electronic and steric properties.

Uniqueness

3-Ethynyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-ethynyl-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIARMLHJPVJQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509866
Record name 3-Ethynyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58650-11-6
Record name 3-Ethynyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynyl-3-phenylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (1,1′-biphenyl-3-ylethynyl)(trimethyl)silane (4.74 g, 18.96) in 1/1 EtOH/CH2Cl2 (60 mL) is added Cs2CO3 (6.78 g, 20.85 mmol) at room temperature. After stirring for 1 h, the insoluble material is filtered off and the filtrate is concentrated. The crude material is purified by chromatography (silica gel, 100% hexane) to give the title compound (3.07 g, 91%) as an oil. MS (+) EI: 178 M+.
Quantity
4.74 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
6.78 g
Type
reactant
Reaction Step One
Name
EtOH CH2Cl2
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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